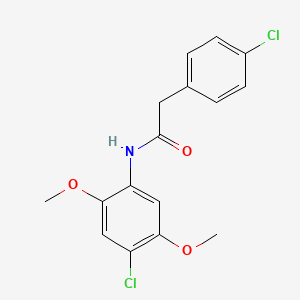![molecular formula C18H23N5O3 B5588371 4-methoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5588371.png)
4-methoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzamides, including compounds with structural similarities to 4-methoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide, involves complex chemical procedures. Kato et al. (1992) detailed the synthesis and structure-activity relationships of benzamides, which can be related to the synthesis process of the specified compound by understanding the general methodologies applied in creating benzamide derivatives (Kato, S., Morie, T., Harada, H., Yoshida, N., & Matsumoto, J., 1992).
Molecular Structure Analysis
The characterization and analysis of molecular structures often involve techniques such as X-ray powder diffractometry, thermal analysis, and spectroscopy. Yanagi et al. (2000) utilized these methods to characterize two polymorphs of a benzamide derivative, shedding light on the approaches that could be applied to analyze the molecular structure of 4-methoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide (Yanagi, T., Mizoguchi, J., Adachi, T., et al., 2000).
Chemical Reactions and Properties
Chemical reactions involving benzamide compounds can vary widely, depending on the specific substituents and conditions applied. Research by Kuznetsov et al. (2007) on the synthesis of pyrido[3,4-d]pyrimidines via condensation reactions provides insight into the types of chemical reactions that similar compounds might undergo (Kuznetsov, A., Nam, N. L., & Chapyshev, S., 2007).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as polymorphism, are crucial for understanding their stability, solubility, and overall behavior in various conditions. The work of Yanagi et al. (2000) on crystalline forms and their thermal properties provides a model for how one might approach the physical properties analysis of similar compounds (Yanagi, T., Mizoguchi, J., Adachi, T., et al., 2000).
Chemical Properties Analysis
The chemical properties of a compound, including its reactivity, stability under various chemical conditions, and interactions with biological systems, are fundamental aspects of its overall profile. Research on the synthesis and biological activities of benzamide derivatives and their optical isomers, as discussed by Morie et al. (1994), can provide insights into the chemical properties and potential biological interactions of 4-methoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide (Morie, T., Kato, S., Harada, H., et al., 1994).
Scientific Research Applications
Synthesis and Biological Activities
Researchers have synthesized various derivatives of "4-methoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide" to explore their biological activities. For example, novel compounds were prepared to investigate their analgesic and anti-inflammatory activities, highlighting the potential of these derivatives as cyclooxygenase inhibitors with significant COX-2 selectivity and potential anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study synthesized derivatives aimed at imaging of LRRK2 enzyme in Parkinson's disease, underscoring the compound's relevance in developing diagnostic tools (Wang, Gao, Xu, & Zheng, 2017).
Gastrokinetic Agents
Derivatives of "4-methoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide" have also been evaluated for their gastrokinetic activity. Some compounds showed potent in vivo gastric emptying activity, suggesting their potential as gastrokinetic agents (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).
Antimicrobial Activities
Another avenue of research has involved the synthesis of derivatives to assess their antimicrobial activities. Certain synthesized compounds exhibited good or moderate activities against test microorganisms, indicating the potential of these derivatives in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Neuroleptic Activity
The derivatives have also been designed and synthesized as potential neuroleptics, showing inhibitory effects on apomorphine-induced stereotyped behavior in rats. This suggests their application in the treatment of psychosis and as potent drugs with few side effects (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methoxy-N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-25-15-4-2-14(3-5-15)18(24)20-7-6-19-16-12-17(22-13-21-16)23-8-10-26-11-9-23/h2-5,12-13H,6-11H2,1H3,(H,20,24)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCSFZSFWWQPEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCNC2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-((6-morpholinopyrimidin-4-yl)amino)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5588299.png)
![N-[(1-cyclopentylpiperidin-3-yl)methyl]-1-methyl-N-(2-piperidin-1-ylethyl)-1H-pyrrole-2-carboxamide](/img/structure/B5588305.png)
![5-(3-pyridinyl)-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5588310.png)
![N-benzyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5588315.png)
![1-{[3-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B5588321.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B5588333.png)
![3-[3-(4-ethylpiperazin-1-yl)propyl]-8-(tetrahydrofuran-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5588346.png)

![N-[(2-chloro-3-pyridinyl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5588355.png)


![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5588387.png)
![4-[(3-isoxazolylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5588392.png)